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Compound of Interest

Compound Name: Aprutumab Ixadotin

Cat. No.: B12779855 Get Quote

Disclaimer: All information presented herein pertains to the evaluation of Aprutumab Ixadotin
as a monotherapy. As of the latest available data, there are no publicly disclosed clinical trials

or preclinical studies evaluating Aprutumab Ixadotin in combination with other therapeutic

agents. The first-in-human Phase I clinical trial of Aprutumab Ixadotin was terminated early

due to poor tolerability.

Introduction
Aprutumab Ixadotin (BAY 1187982) is an antibody-drug conjugate (ADC) that was developed

for the treatment of advanced solid tumors known to express Fibroblast Growth Factor

Receptor 2 (FGFR2).[1][2][3][4] It consists of a fully human anti-FGFR2 monoclonal antibody,

Aprutumab, conjugated to a novel auristatin W derivative payload, Ixadotin, via a non-cleavable

linker.[1][5] Preclinical studies demonstrated promising anti-tumor activity in FGFR2-positive

cancer models.[1] However, a first-in-human Phase I clinical trial (NCT02368951) was

terminated due to dose-limiting toxicities observed at doses below the predicted therapeutic

threshold.[1][2][3]

Mechanism of Action
Aprutumab Ixadotin is designed to selectively deliver a potent cytotoxic agent to tumor cells

overexpressing FGFR2. The mechanism of action involves the following steps:

Binding: The Aprutumab antibody component of the ADC binds to the FGFR2 receptor on the

surface of tumor cells.
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Internalization: Upon binding, the ADC-FGFR2 complex is internalized into the cell.

Payload Release: Inside the cell, the ADC is trafficked to the lysosome, where the antibody is

degraded, leading to the release of the Ixadotin payload.

Cytotoxicity: The released Ixadotin, an auristatin W derivative, disrupts microtubule

dynamics, leading to cell cycle arrest and subsequent apoptosis (programmed cell death).[6]

Below is a diagram illustrating the proposed mechanism of action:
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Caption: Mechanism of action of Aprutumab Ixadotin.
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Preclinical Data
Preclinical studies in mouse xenograft models of FGFR2-positive gastric and triple-negative

breast cancer demonstrated dose-dependent tumor regression, including partial and complete

responses.[1] In these models, concentrations of the cytotoxic payload were enriched by more

than 30-fold in FGFR2-positive tumors compared to healthy tissues.[1]

Table 1: Summary of Preclinical Efficacy in Xenograft
Models

Animal Model Cancer Type Dosing Regimen Outcome

SNU-16 Xenograft Gastric Cancer
5 mg/kg, i.v., once

weekly for 4 weeks

>90% tumor growth

inhibition

MFM-223 Xenograft Breast Cancer
1 and 5 mg/kg, i.v.,

once weekly

Marked decrease in

tumor volume

NCI-H716 Xenograft Colorectal Cancer
7.5 mg/kg, i.v., once

weekly

Notable inhibition of

tumor growth

Data extracted from publicly available preclinical study information.[5]

Clinical Data (Monotherapy)
A first-in-human, open-label, multicenter, Phase I dose-escalation trial (NCT02368951) was

conducted to evaluate the safety, tolerability, and maximum tolerated dose (MTD) of

Aprutumab Ixadotin in patients with advanced solid tumors.[1][3][4] The trial was terminated

early due to toxicity.

Table 2: Summary of Phase I Clinical Trial
(NCT02368951) Results
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Parameter Finding

Number of Patients 20

Dose Cohorts 0.1, 0.2, 0.4, 0.8, 1.3 mg/kg

Dosing Schedule Intravenously on Day 1 of a 21-day cycle

Maximum Tolerated Dose (MTD) 0.2 mg/kg

Dose-Limiting Toxicities (DLTs)
Thrombocytopenia, proteinuria, corneal

epithelial microcysts

Most Common Grade ≥3 Drug-Related Adverse

Events

Anemia, aspartate aminotransferase increase,

proteinuria, thrombocytopenia

Efficacy
One patient with stable disease; no objective

responses reported

Data from the terminated first-in-human Phase I study.[1][2][3]

Experimental Protocols (from Phase I Monotherapy
Trial)
The following provides a general outline of the methodology employed in the Phase I clinical

trial of Aprutumab Ixadotin. This is for informational purposes only and does not constitute a

recommendation for clinical use.

Patient Population
Patients with advanced, refractory solid tumors known to express FGFR2 were eligible for the

study.[1]

Study Design
This was an open-label, non-randomized, dose-escalation study.[1] Patients received

escalating doses of Aprutumab Ixadotin to determine the MTD.

Drug Administration
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Aprutumab Ixadotin was administered as an intravenous infusion on the first day of each 21-

day cycle.[3]

Safety and Tolerability Assessment
The primary endpoints were to evaluate the safety, tolerability, and determine the MTD of

Aprutumab Ixadotin.[1] This involved monitoring for adverse events, serious adverse events,

and dose-limiting toxicities.

Pharmacokinetic and Efficacy Assessment
Secondary endpoints included evaluation of the pharmacokinetic profile of Aprutumab
Ixadotin and assessment of tumor response.[1]

Below is a workflow diagram for the Phase I clinical trial:
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Caption: Phase I clinical trial workflow for Aprutumab Ixadotin.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b12779855?utm_src=pdf-body-img
https://www.benchchem.com/product/b12779855?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12779855?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Future Directions and Considerations for
Combination Therapies
Given the early termination of the monotherapy trial due to toxicity, any future development of

Aprutumab Ixadotin, including in combination therapies, would require significant re-

evaluation. Potential future research could involve:

Re-engineering the ADC: Modifying the linker or payload to improve the therapeutic index.

Biomarker Stratification: Identifying more precise biomarkers to select patients who are most

likely to benefit and least likely to experience severe toxicity.

Should a revised formulation of Aprutumab Ixadotin with an acceptable safety profile be

developed, potential combination strategies could theoretically include:

Agents that upregulate FGFR2 expression.

Inhibitors of pathways that mediate resistance to microtubule-disrupting agents.

Immunotherapies, to potentially enhance anti-tumor immune responses.

However, it must be emphasized that these are speculative considerations, and no clinical or

preclinical data currently exist to support any specific combination therapy involving

Aprutumab Ixadotin. Researchers and drug development professionals should refer to any

future publications or clinical trial announcements for updates on the development status of this

compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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